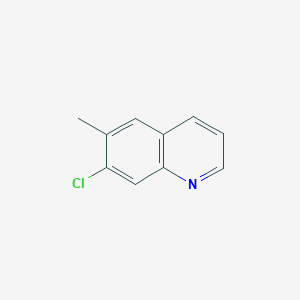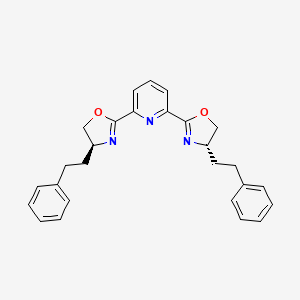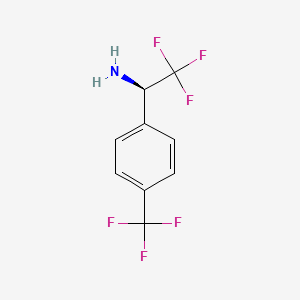
7-Chloro-6-methylquinoline
Übersicht
Beschreibung
7-Chloro-6-methylquinoline is a chlorinated derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline and its derivatives are widely found in nature and are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylquinoline typically involves the following steps:
Chlorination: : The starting material, quinoline, undergoes chlorination to introduce the chlorine atom at the 7-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Methylation: : The chlorinated quinoline is then methylated at the 6-position using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (DMS). The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and methylation steps.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in dye synthesis and other applications.
Reduction: : Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives, which have different biological activities.
Substitution: : The chlorine and methyl groups can be substituted with other functional groups to create a variety of derivatives with tailored properties.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Quinone Derivatives: : These are important intermediates in the synthesis of dyes and pigments.
Hydroquinoline Derivatives: : These compounds exhibit different biological activities and are used in pharmaceutical research.
Substituted Derivatives: : These derivatives are used in the development of new drugs and materials with specific properties.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-methylquinoline is utilized in various scientific research fields, including:
Chemistry: : It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : The compound and its derivatives are studied for their antimicrobial, antimalarial, and anticancer properties.
Medicine: : It is used in the development of new drugs for treating infections, cancer, and other diseases.
Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 7-Chloro-6-methylquinoline exerts its effects involves interaction with molecular targets and pathways in biological systems. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. It may also interact with other cellular targets to exert its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-6-methylquinoline is compared with other similar compounds, such as 7-Bromo-4-chloro-6-methylquinoline and other quinoline derivatives. The presence of different halogen atoms and substituents in these compounds results in varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which contribute to its enhanced reactivity and biological activity.
List of Similar Compounds
7-Bromo-4-chloro-6-methylquinoline
6-Methylquinoline
7-Chloroquinoline
4-Chloroquinoline
6-Methyl-7-bromoquinoline
This comprehensive overview highlights the importance of this compound in scientific research and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for various fields.
Would you like more information on any specific aspect of this compound?
Eigenschaften
IUPAC Name |
7-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKVFICCIWHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720299 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-94-3 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate](/img/structure/B1506724.png)


![(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine](/img/structure/B1506732.png)




![methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1506754.png)
![Cyclohexaneacetic acid, 4-[4-(hydroxymethyl)phenyl]-, ethyl ester, trans-](/img/structure/B1506762.png)
